molecular formula C7H9ClN2O B3024502 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine CAS No. 3122-80-3

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine

Cat. No.: B3024502
CAS No.: 3122-80-3
M. Wt: 172.61 g/mol
InChI Key: LRAIBXGPDUQUBD-UHFFFAOYSA-N
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Description

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine (CAS: 3122-80-3) is a halogenated pyrimidine derivative with the molecular formula C₇H₉ClN₂O and a molecular weight of 172.61 g/mol. The compound features a chloro group at position 4, a methoxymethyl group at position 2, and a methyl group at position 6 on the pyrimidine ring.

Key physicochemical properties include:

  • Solubility: Solubility varies by solvent; stock solutions are typically prepared in DMSO or methanol.
  • Stability: Stable at room temperature for 1 month (-20°C) or 6 months (-80°C) in solution form.
  • Purity: >98% by HPLC analysis, as per quality control data .

Properties

IUPAC Name

4-chloro-2-(methoxymethyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-3-6(8)10-7(9-5)4-11-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAIBXGPDUQUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252792
Record name 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-80-3
Record name 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Types of Reactions:

    Substitution Reactions: The chlorine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and as a building block for nucleoside analogs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes, while the chlorine atom can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The following table compares the substituents and molecular properties of 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine with structurally related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound Cl (4), CH₂OCH₃ (2), CH₃ (6) C₇H₉ClN₂O 172.61 Research intermediate
4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine Cl (4), pyrazole (2), CH₃ (6) C₁₀H₁₂ClN₅ 237.69 KCa2 channel modulator synthesis
4-Chloro-6-ethyl-2-methylpyrimidine Cl (4), CH₃ (2), C₂H₅ (6) C₇H₉ClN₂ 156.61 Agrochemical intermediate
4-Chloro-2-(3-methoxyphenyl)-6-methylpyrimidine Cl (4), 3-OCH₃-C₆H₅ (2), CH₃ (6) C₁₂H₁₁ClN₂O 234.68 Industrial research applications
4-Chloro-2-(difluoromethyl)-6-methylpyrimidine Cl (4), CF₂H (2), CH₃ (6) C₆H₅ClF₂N₂ 190.57 Fluorinated bioactive intermediate
4-Chloro-6-methoxy-2-methylpyrimidine Cl (4), OCH₃ (6), CH₃ (2) C₆H₇ClN₂O 158.59 Pharmaceutical precursor

Key Observations :

  • Substituent Effects: Methoxymethyl (CH₂OCH₃): Enhances solubility compared to methoxy (OCH₃) due to the ether linkage’s flexibility . Difluoromethyl (CF₂H): Increases electronegativity and metabolic stability, common in fluorinated drug candidates . Aryl Groups (e.g., 3-methoxyphenyl): Improve π-π stacking interactions in target binding, as seen in kinase inhibitors .

Physicochemical Properties

  • Lipophilicity :
    • The methoxymethyl group in the target compound reduces logP compared to ethyl or aryl substituents, improving aqueous solubility .
    • 4-Chloro-6-ethyl-2-methylpyrimidine (logP ~2.1) is more lipophilic than the methoxymethyl derivative (estimated logP ~1.5) .
  • Thermal Stability :
    • Pyrimidines with bulky substituents (e.g., pyrazole) exhibit lower melting points due to reduced crystallinity .

Biological Activity

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may confer various therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H10ClN3O
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 3122-80-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chlorine atom and methoxymethyl group are crucial for its binding affinity and selectivity towards these targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might modulate receptor activity, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has activity against various bacterial strains, including:

MicroorganismActivity
Staphylococcus aureusModerate inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

The Minimum Inhibitory Concentrations (MICs) for these microorganisms suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, a study evaluated its effects on cancer cell lines such as HeLa and MCF-7:

Cell LineIC50 (μM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

These findings indicate that the compound can effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Studies

  • Antimicrobial Efficacy Study :
    A recent study published in PMC assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of halogen substitutions in improving antimicrobial effectiveness.
  • Anticancer Evaluation :
    In another investigation, researchers focused on the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant tumor growth inhibition, with apoptosis being identified as a primary mechanism through which the compound exerts its effects.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine, and how can reaction yields be optimized?

A common approach involves nucleophilic substitution on a pre-functionalized pyrimidine scaffold. For example, substituting a hydroxyl or thiol group with chlorine using reagents like POCl₃ or PCl₅ under anhydrous conditions . Key considerations:

  • Solvent choice : Use dry toluene or dichloromethane to minimize hydrolysis .
  • Catalyst : NaH in dry methylbenzene promotes efficient substitution .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >90% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

  • NMR : ¹H/¹³C NMR can confirm substitution patterns (e.g., methoxymethyl group at C2). Discrepancies in splitting patterns may arise from rotational isomerism; use variable-temperature NMR or 2D techniques (COSY, HSQC) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₇H₉ClN₂O; calc. 172.03 g/mol).
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., dihedral angles between pyrimidine and substituents) .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are optimal?

Solvent Solubility (mg/mL) Stability (25°C)
DMSO>50>6 months (dark)
Water<0.1Hydrolyzes in >48h
Ethanol10–15Stable for 1 month
Storage: Desiccate at –20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization (e.g., at C4 or C6 positions)?

  • Protecting groups : Temporarily block the methoxymethyl group with tert-butyldimethylsilyl (TBS) ethers to direct chlorination to C4/C6 .
  • Temperature control : Lower reaction temperatures (–10°C to 0°C) reduce dimerization or over-chlorination .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites via Fukui indices .

Q. How can computational methods predict biological activity or binding interactions of derivatives?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase enzymes (e.g., Src/Abl) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for cytotoxicity or receptor affinity .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. What analytical approaches resolve discrepancies in reported biological activity data for derivatives?

  • Dose-response validation : Reproduce assays with standardized cell lines (e.g., HEK293 or MCF-7) and controls .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity readings .
  • Kinetic studies : Surface plasmon resonance (SPR) quantifies binding constants (Kd) to confirm target engagement .

Q. How do steric and electronic effects of the methoxymethyl group influence reactivity in cross-coupling reactions?

  • Steric effects : The methoxymethyl group at C2 hinders Suzuki-Miyaura coupling at C4; use bulky ligands (e.g., SPhos) to enhance efficiency .
  • Electronic effects : Electron-donating methoxy group increases electron density at C5, favoring electrophilic substitutions. MO diagrams (via Spartan) visualize frontier orbitals .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound in scale-up reactions?

  • PPE : Nitrile gloves, chemical goggles, and closed-loop ventilation .
  • Waste disposal : Neutralize chlorinated byproducts with NaHCO₃ before incineration .
  • Spill management : Absorb with vermiculite; avoid water to prevent hydrolysis .

Q. How can crystallographic disorder (e.g., in X-ray structures) be modeled and refined?

  • Occupancy refinement : Use SHELXL to assign partial occupancies for disordered methoxymethyl conformers .
  • Constraints : Apply SIMU/DELU restraints to anisotropic displacement parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-2-(methoxymethyl)-6-methylpyrimidine

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